molecular formula C26H23BrN2O3 B12469754 N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

Cat. No.: B12469754
M. Wt: 491.4 g/mol
InChI Key: SPAAWVIATUDGCZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound that features a brominated aromatic ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-bromo-2,5-dimethylphenylamine and a suitable benzamide precursor. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Halogenated compounds like this one are often subject to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other brominated aromatic amides or benzamides with different substituents. Examples could be:

  • N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide analogs with different halogens or alkyl groups.
  • Other benzamide derivatives with varying aromatic ring substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C26H23BrN2O3

Molecular Weight

491.4 g/mol

IUPAC Name

N-(4-bromo-2,5-dimethylphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide

InChI

InChI=1S/C26H23BrN2O3/c1-12-10-21(13(2)9-20(12)27)28-24(30)14-3-5-15(6-4-14)29-25(31)22-16-7-8-17(19-11-18(16)19)23(22)26(29)32/h3-10,16-19,22-23H,11H2,1-2H3,(H,28,30)

InChI Key

SPAAWVIATUDGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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